molecular formula C26H35N3O9 B13988911 Tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate

Tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate

Cat. No.: B13988911
M. Wt: 533.6 g/mol
InChI Key: PHYKVNVTDFDOIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including tert-butyl, piperidinyl, isoindolinyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2,6-dioxopiperidine under anhydrous conditions. The reaction is typically catalyzed by an acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Properties

Molecular Formula

C26H35N3O9

Molecular Weight

533.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C26H35N3O9/c1-26(2,3)38-21(31)9-11-35-13-15-37-16-14-36-12-10-27-18-6-4-5-17-22(18)25(34)29(24(17)33)19-7-8-20(30)28-23(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,30,32)

InChI Key

PHYKVNVTDFDOIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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